molecular formula C22H20N2O5S B14227061 N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-30-0

N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14227061
CAS No.: 827577-30-0
M. Wt: 424.5 g/mol
InChI Key: TZPTYXWKGQDAFX-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a methoxybenzoyl group, a sulfamoyl group, and an acetamide group. It has been studied for its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, the sulfonamide derivative is acetylated using acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinamides or thiols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory pathways. For example, it can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 . Additionally, it may enhance the activity of anti-inflammatory cytokines like interleukin-10.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate inflammatory pathways makes it a promising candidate for therapeutic applications.

Properties

CAS No.

827577-30-0

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[[2-(4-methoxybenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H20N2O5S/c1-15(25)23-17-9-13-19(14-10-17)30(27,28)24-21-6-4-3-5-20(21)22(26)16-7-11-18(29-2)12-8-16/h3-14,24H,1-2H3,(H,23,25)

InChI Key

TZPTYXWKGQDAFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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